molecular formula C7H9F3O2S B13480961 rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride

rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride

Cat. No.: B13480961
M. Wt: 214.21 g/mol
InChI Key: FVHOZNJCXQXQLI-PHDIDXHHSA-N
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Description

rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride is a chemical compound with the molecular formula C7H9F3O2S and a molecular weight of 214.2054 . This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and a methanesulfonyl fluoride group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride involves several steps. One common method includes the reaction of a bicyclic precursor with a fluorinating agent to introduce the fluorine atoms. The methanesulfonyl fluoride group is then added through a sulfonylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atoms and methanesulfonyl fluoride group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C7H9F3O2S

Molecular Weight

214.21 g/mol

IUPAC Name

[(1R,5R)-2,2-difluoro-1-bicyclo[3.1.0]hexanyl]methanesulfonyl fluoride

InChI

InChI=1S/C7H9F3O2S/c8-7(9)2-1-5-3-6(5,7)4-13(10,11)12/h5H,1-4H2/t5-,6-/m1/s1

InChI Key

FVHOZNJCXQXQLI-PHDIDXHHSA-N

Isomeric SMILES

C1CC([C@@]2([C@H]1C2)CS(=O)(=O)F)(F)F

Canonical SMILES

C1CC(C2(C1C2)CS(=O)(=O)F)(F)F

Origin of Product

United States

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